L-Lysine-4,4,5,5-d4 hydrochloride

Description

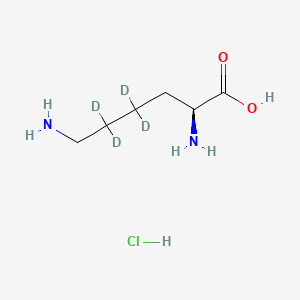

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2S)-2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1D2,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-UGJIAQRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

L Lysine 4,4,5,5 D4 Hydrochloride: a Defined Deuterated Chemical Probe

Precision Synthesis and Analytical Characterization of L-Lysine-4,4,5,5-d4 Hydrochloride

The utility of this compound as a chemical probe is fundamentally dependent on the precision of its synthesis and the rigorous verification of its chemical and isotopic integrity. The synthesis must ensure that deuterium (B1214612) atoms are incorporated exclusively at the desired 4 and 5 positions (regiospecificity), and subsequent analytical characterization must confirm a high degree of isotopic enrichment and chemical purity.

While the exact proprietary methods for the commercial synthesis of this compound are not publicly detailed, plausible synthetic strategies can be devised based on established principles of organic chemistry. A key challenge is the introduction of deuterium at the specific C-4 and C-5 positions of the lysine (B10760008) backbone without affecting other positions.

One logical approach involves the use of a lysine precursor containing a point of unsaturation at the 4,5-position. For instance, a protected derivative of trans-4,5-dehydro-L-lysine could serve as an ideal starting material. The double bond between carbons 4 and 5 provides a reactive site for the specific addition of deuterium. Catalytic deuteration, using deuterium gas (D₂) and a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), would saturate the double bond, thereby introducing two deuterium atoms at each of the C-4 and C-5 positions. Subsequent deprotection steps would then yield the final product, this compound. This method ensures high regiospecificity, as the reaction is directed by the position of the double bond in the precursor.

Alternative strategies could involve multi-step syntheses starting from simpler, non-amino acid precursors where deuterium can be introduced at the desired positions early in the synthetic route before the full lysine structure is assembled. Enzymatic methods, which offer high specificity, also represent a potential avenue for site-selective hydrogen-deuterium exchange, although their application for this specific isotopologue is not widely documented. wisc.edu

Following synthesis, the compound undergoes rigorous analytical testing to validate its structure, purity, and isotopic enrichment. A combination of spectroscopic and chromatographic techniques is employed for this purpose. Certificates of Analysis for commercially available this compound confirm its quality through these methods. lgcstandards.comthermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for confirming the precise location of the deuterium labels.

In a ¹H-NMR (Proton NMR) spectrum of L-Lysine-4,4,5,5-d4, the signals corresponding to the protons on the C-4 and C-5 carbons would be absent or significantly diminished compared to the spectrum of unlabeled L-lysine. chemicalbook.com This provides direct evidence of successful deuteration at these specific sites.

¹³C-NMR (Carbon-13 NMR) spectroscopy would also show characteristic changes. The signals for the deuterated carbons (C-4 and C-5) would exhibit splitting into multiplets due to coupling with deuterium (a spin-1 nucleus) and would be shifted slightly upfield compared to the corresponding signals in the unlabeled compound. chemicalbook.comcopernicus.org

When analyzed by mass spectrometry, L-Lysine-4,4,5,5-d4 shows a mass increase of approximately 4 Daltons (Da) compared to natural L-lysine, consistent with the incorporation of four deuterium atoms. sigmaaldrich.comnih.gov

High-resolution mass spectrometry can be used to calculate the precise isotopic purity by analyzing the distribution of mass isotopologues. Commercial suppliers typically report isotopic enrichment values of 95-98% or higher, indicating that the vast majority of the molecules contain the desired four deuterium atoms. lgcstandards.comthermofisher.com

Chromatography: High-Performance Liquid Chromatography (HPLC) is used to assess the chemical and chiral purity of the compound.

This technique separates the labeled lysine from any unlabeled precursors or other chemical impurities.

By using a chiral column, the enantiomeric purity can be determined, ensuring that the product is the biologically active L-isomer. Purity is often reported to be greater than 98%. lgcstandards.comthermofisher.com

| Analytical Test | Parameter | Typical Specification/Result | Reference |

|---|---|---|---|

| Purity | Chemical Purity (HPLC) | ≥98% | thermofisher.com |

| Chiral Purity (HPLC) | ≥98% L-isomer | thermofisher.com | |

| Isotopic Validation | Isotopic Enrichment (MS) | ≥96% | thermofisher.com |

| Positional Integrity (NMR) | Conforms to structure | lgcstandards.com | |

| Identity | Molecular Formula | C₆H₁₀D₄N₂O₂ · HCl | lgcstandards.comsigmaaldrich.com |

| Identity | Mass Shift vs. Unlabeled | M+4 | sigmaaldrich.com |

Isotopic Lysine Variants as Tools for Investigating Biological Systems

Isotopically labeled amino acids, such as this compound, are indispensable tools in modern biological research, particularly in the field of proteomics. Their primary application is in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), a powerful method for quantitative mass spectrometry. thermofisher.comfishersci.ca

In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing natural L-lysine, while the other is grown in "heavy" medium containing an isotope-labeled variant like L-Lysine-4,4,5,5-d4. Over several cell divisions, the "heavy" lysine is incorporated into all newly synthesized proteins in the second cell population.

When protein samples from the two cell populations are mixed and analyzed by mass spectrometry, peptides derived from the "heavy" population will be 4 Da heavier than their "light" counterparts. nih.gov This mass difference allows for the direct and accurate relative quantification of thousands of proteins between the two samples in a single analysis. This approach is widely used to study changes in protein expression in response to various stimuli, such as drug treatment, disease states, or genetic modifications. nih.govmdpi.comresearchgate.net

Beyond SILAC, deuterated lysine variants are used in:

Metabolic Flux Analysis: By tracing the incorporation and conversion of the labeled lysine, researchers can map its metabolic pathways and quantify the rates (fluxes) of protein synthesis and degradation. nih.govresearchgate.net

Peptide de Novo Sequencing: The known 4-Da mass tag at the C-terminus of tryptic peptides (which cleaves after lysine residues) helps distinguish between different series of fragment ions in tandem MS/MS spectra, simplifying and improving the accuracy of peptide sequencing. nih.gov

Internal Standards: Due to its similar chemical behavior and distinct mass, this compound serves as an ideal internal standard for the accurate quantification of unlabeled lysine in complex biological samples like plasma or cell lysates. creative-proteomics.com

Quantitative Metabolomics and Flux Analysis Applications of L Lysine 4,4,5,5 D4 Hydrochloride

Application of L-Lysine-4,4,5,5-d4 Hydrochloride as a Calibrated Internal Standard in Metabolite Quantification

One of the primary applications of this compound is its use as a calibrated internal standard in mass spectrometry-based metabolite quantification. medchemexpress.commdpi.com This technique, known as isotope dilution mass spectrometry, is a gold standard for accurate and precise measurement of metabolite concentrations in biological matrices. mdpi.com

The principle behind this application is straightforward. A known amount of the heavy-labeled this compound is spiked into a biological sample prior to sample preparation and analysis. This labeled standard is chemically identical to the naturally occurring ("light") L-lysine in the sample, and therefore behaves identically during extraction, derivatization, and ionization in the mass spectrometer. mdpi.com However, due to the four deuterium (B1214612) atoms, it has a higher mass-to-charge ratio (m/z) than the unlabeled lysine (B10760008). sigmaaldrich.com

By measuring the ratio of the peak areas of the labeled internal standard to the unlabeled endogenous metabolite, and by using a calibration curve, the absolute concentration of the endogenous metabolite can be determined with high accuracy. mdpi.com This method effectively corrects for any sample loss during preparation and for variations in instrument response, thereby improving the reliability and reproducibility of the quantification. nih.gov

Table 1: Application of this compound as an Internal Standard

| Analytical Step | Role of this compound | Benefit |

| Sample Preparation | Added at a known concentration to the biological sample. | Corrects for analyte loss during extraction and purification. |

| Mass Spectrometry Analysis | Co-elutes with endogenous L-lysine but is detected at a different m/z. | Provides a reliable reference for quantification. |

| Data Analysis | The ratio of endogenous L-lysine to the internal standard is used to calculate the absolute concentration. | Improves accuracy and precision of quantification by minimizing matrix effects and instrumental variability. |

Isotopic Tracing for Dissecting Lysine Metabolic Pathways and Intermediates

This compound is an invaluable tracer for elucidating the intricate pathways of lysine metabolism. clearsynth.commedchemexpress.com By introducing this labeled compound into a biological system, such as cell cultures or whole organisms, researchers can follow the journey of the deuterium atoms as they are incorporated into various downstream metabolites.

This isotopic tracing approach allows for the identification and quantification of known and novel intermediates in lysine degradation and utilization pathways. clearsynth.com As the labeled lysine is metabolized, the deuterium atoms are transferred to subsequent molecules. By analyzing the mass shifts in these molecules using mass spectrometry, scientists can map out the metabolic network and identify the key enzymatic steps involved. pubcompare.ai This technique is particularly useful for studying how lysine metabolism is altered in different physiological or pathological states. clearsynth.com

Deuterium-Based Metabolic Flux Analysis (MFA) for Pathway Elucidation

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. drziweidai.com Deuterium-labeled substrates, such as this compound, are increasingly being used in MFA studies to provide a detailed understanding of cellular metabolism. semanticscholar.org

Integration with ¹³C-MFA for Multi-Isotopic Flux Determination

While ¹³C-based MFA is a well-established method, the integration of deuterium labeling offers complementary information and can enhance the resolution of flux estimations. nih.govnumberanalytics.com By simultaneously using ¹³C-labeled glucose and deuterium-labeled lysine, for example, researchers can trace the flow of both carbon and hydrogen atoms through the metabolic network. This multi-isotopic approach provides more constraints on the metabolic model, leading to more accurate and reliable flux estimations. nih.gov It is particularly advantageous for dissecting complex pathways where multiple substrates contribute to the same metabolite pool.

Computational Modeling and Interpretation of Deuterium Labeling Patterns in Metabolic Networks

The data generated from deuterium labeling experiments are complex, requiring sophisticated computational tools for analysis and interpretation. nih.govoup.com Mathematical models of metabolic networks are constructed to simulate the flow of isotopes and predict the expected labeling patterns in various metabolites. mdpi.com These models take into account the stoichiometry of the reactions and the atom transitions that occur during enzymatic conversions. nih.gov

By comparing the computationally predicted labeling patterns with the experimentally measured data, researchers can iteratively refine the metabolic model and estimate the in vivo reaction rates. nih.gov Several software packages are available to facilitate this process, enabling the visualization and simulation of metabolic fluxes and the statistical analysis of the results. nih.gov This computational modeling is essential for translating the raw mass spectrometry data into meaningful biological insights about the functioning of metabolic networks. oup.com

Mechanistic Biochemical and Enzymological Investigations Utilizing L Lysine 4,4,5,5 D4 Hydrochloride

Exploration of Enzyme Reaction Mechanisms through Deuterium (B1214612) Kinetic Isotope Effects (KIEs)

The deuterium kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting steps of an enzyme-catalyzed reaction and for elucidating the nature of the transition state. wikipedia.orglibretexts.org A KIE is observed when the rate of a reaction changes upon substituting an atom in the reactant with one of its heavier isotopes. wikipedia.org In the case of L-Lysine-4,4,5,5-d4 hydrochloride, the replacement of protons with deuterons at the C4 and C5 positions can significantly alter the reaction rate if a chemical bond to one of these positions is broken or formed in the rate-determining step.

The magnitude of the KIE, expressed as the ratio of the reaction rate with the light isotope (kH) to the rate with the heavy isotope (kD), provides valuable information about the transition state of the C-H bond-breaking step. A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopic atom is cleaved in the rate-limiting step. libretexts.org A secondary KIE (kH/kD ≠ 1) can occur when the isotopic substitution is at a position adjacent to the reacting center, influencing the vibrational modes of the transition state. libretexts.org

Detailed Research Findings:

While direct studies utilizing this compound for KIE analysis are not extensively reported in publicly available literature, the principles of its application can be illustrated through the study of enzymes known to act on the lysine (B10760008) side chain.

For instance, lysine hydroxylases , a class of non-heme iron enzymes, catalyze the hydroxylation of lysine residues at various positions, including C3, C4, and C5. acs.orgwikipedia.orgbiorxiv.orgresearchgate.netresearchgate.net The mechanism of these enzymes is thought to involve the abstraction of a hydrogen atom from the lysine side chain by a high-valent iron-oxo species. acs.org The use of this compound would be an ideal substrate to probe the mechanism of a lysine 4-hydroxylase or a lysine 5-hydroxylase. A significant primary KIE would be expected if the C4-H or C5-H bond cleavage is the rate-limiting step in the catalytic cycle.

Similarly, lysine 2,3-aminomutase , a radical SAM enzyme, catalyzes the isomerization of L-α-lysine to L-β-lysine. nih.govrsc.orgnih.govrsc.orgacs.org While the reaction primarily involves hydrogen abstraction at the C3 position, studying the effect of deuterium substitution at C4 and C5 could reveal secondary KIEs, providing insights into the conformational changes of the substrate within the active site during catalysis. Studies on lysine 2,3-aminomutase have indeed utilized deuterated lysine to establish that hydrogen transfer is a rate-limiting step in the mechanism. nih.gov

The following interactive table summarizes hypothetical KIE values that could be observed when using this compound to study different lysine-metabolizing enzymes and the mechanistic interpretation of these values.

| Enzyme Class | Reaction Site on Lysine | Expected KIE with L-Lysine-4,4,5,5-d4 HCl | Mechanistic Implication |

| Lysine 4-Hydroxylase | C4 | Primary KIE (kH/kD > 2) | C4-H bond cleavage is rate-limiting. |

| Lysine 5-Hydroxylase | C5 | Primary KIE (kH/kD > 2) | C5-H bond cleavage is rate-limiting. |

| Lysine 2,3-Aminomutase | C3 | Secondary KIE (kH/kD ≈ 1.1-1.3) | Conformational changes at C4/C5 in the transition state. |

| Lysine Decarboxylase | Cα | No significant KIE | C4-H and C5-H bonds are not broken in the rate-limiting step. nih.govnih.gov |

Investigating Substrate-Enzyme Interactions and Catalytic Pathways Involving Lysine Residues

Beyond KIE studies, this compound is a valuable tool for investigating how enzymes recognize and bind their substrates and for tracing the metabolic fate of the lysine molecule. The deuterium labels serve as a "heavy" tag that can be tracked using mass spectrometry-based techniques.

Detailed Research Findings:

The study of lysine acetyltransferases (KATs) provides an excellent example of how isotopic labeling can be used to understand substrate-enzyme interactions. nih.govacs.orgnih.govnih.govembopress.orgacs.orgrupress.org KATs catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue. While the reaction does not directly involve the C4 or C5 positions, the conformation of the entire lysine side chain is crucial for proper binding within the enzyme's active site.

By incorporating this compound into a peptide substrate, researchers can use techniques like nuclear magnetic resonance (NMR) or X-ray crystallography to determine the precise orientation of the deuterated lysine within the active site. This information is critical for understanding the specific interactions, such as hydrogen bonds and van der Waals forces, that govern substrate recognition and catalysis. Furthermore, mass spectrometry can be used to quantify the extent of acetylation on the deuterated lysine compared to its non-deuterated counterpart in competitive assays, revealing subtle substrate preferences. nih.gov

Another application is in tracing the metabolic pathways of lysine. For example, in studies of lysine catabolism, this compound can be introduced into a biological system, and the deuterium label can be followed through various metabolic intermediates to elucidate the complete catabolic pathway. This approach has been used to uncover parallel pathways for lysine degradation in microorganisms. wisc.edu

The following interactive table outlines the application of this compound in studying substrate-enzyme interactions for different classes of enzymes.

| Enzyme Class | Application of Deuterated Lysine | Information Gained |

| Lysine Acetyltransferases (KATs) | Structural studies (NMR, X-ray crystallography) of enzyme-substrate complexes. | Precise orientation of the lysine side chain in the active site, key binding interactions. nih.gov |

| Lysine Methyltransferases (KMTs) | Competitive binding assays with non-deuterated lysine. | Elucidation of substrate specificity and the role of side-chain dynamics in binding. |

| Lysine Deacetylases (KDACs) | Probing the role of water molecules in the active site through solvent isotope effects. | Understanding the mechanism of deacetylase activity and the involvement of the local environment. |

| Lysine Catabolic Enzymes | Metabolic tracing studies using mass spectrometry. | Identification of downstream metabolites and elucidation of complex metabolic pathways. |

Advanced Materials Science and Biomedical Engineering Applications of L Lysine Derivatives

Development of L-Lysine-Linked Probes for Advanced Cellular Imaging and Membrane Biophysics

Fluorescent probes are essential for visualizing and understanding the complex environment of the cellular membrane. L-lysine has been incorporated as a key structural component in the design of sophisticated probes to investigate membrane structure, dynamics, and cholesterol trafficking. creative-peptides.com

The rational design of fluorescent cholesterol mimics aims to create molecules that faithfully replicate the behavior of endogenous cholesterol while carrying a fluorescent reporter. The linker connecting the cholesterol scaffold to the fluorophore is critical to the probe's function. sigmaaldrich.com L-lysine has emerged as a particularly effective linker due to several advantageous properties.

Researchers have developed modular naphthalimide-based cholesteryl probes (CNDs) that utilize an L-lysine linker. sigmaaldrich.comcreative-peptides.com The design rationale for incorporating L-lysine includes:

Improved Cellular Uptake : The α-amino group of the lysine (B10760008) linker is positively charged under physiological conditions. This positive charge can facilitate cellular uptake and influence interactions with the negatively charged components of the cell membrane. creative-peptides.com

Modulation of Membrane Interaction : The L-lysine linker can influence the probe's immersion depth and orientation within the lipid bilayer, potentially mimicking the natural tilt angle of cholesterol more accurately than other linkers. creative-peptides.com

The synthesis of these probes typically follows a multi-step route where the L-lysine linker is coupled to a cholesterol moiety and a fluorophore core, such as 1,8-naphthalimide. creative-peptides.com This modular approach allows for the systematic modification of different parts of the probe—the cholesterol anchor, the linker, and the fluorescent head group—to fine-tune its biophysical properties. sigmaaldrich.com

L-lysine-functionalized probes have proven to be powerful tools for studying the intricate structure and dynamic nature of cellular membranes. Extensive biophysical characterization and live-cell imaging have demonstrated their utility. sigmaaldrich.com

One series of L-lysine-linked probes, CND15–CND19, showed strong environmental sensitivity, meaning their fluorescence properties change in response to the polarity of their surroundings. creative-peptides.com This solvatochromic behavior is highly desirable for membrane probes, as it allows them to report on the local lipid environment.

Key research findings from the use of these probes include:

Membrane Partitioning : Studies using giant unilamellar vesicles (GUVs) revealed how the structural modifications enabled by the L-lysine linker influence the partitioning of the probes into different lipid phases (e.g., liquid-ordered vs. liquid-disordered). sigmaaldrich.com

Molecular Interactions : Molecular dynamics simulations have been used to understand the specific interactions between the L-lysine linker and surrounding lipid molecules, clarifying its role in the probe's orientation and behavior within the membrane. sigmaaldrich.com

Live-Cell Imaging : Application of these probes in 3T3 fibroblasts has successfully demonstrated their use in live-cell imaging to monitor cellular membrane dynamics and cholesterol-related processes. sigmaaldrich.com The choice of the lysine linker and head group was shown to significantly affect the probes' intracellular localization and performance. creative-peptides.com

Table 1: Properties of L-Lysine-Linked Fluorescent Cholesteryl Mimics (CND Probes) This table summarizes the characteristics of a series of modular probes where an L-lysine linker connects a cholesterol moiety to a naphthalimide fluorophore with different head groups.

| Probe | Head Group | Key Feature | Application Highlight |

| CND15-CND19 | Varies | L-lysine linker enhances hydrophilicity and cellular uptake. | Live-cell imaging in 3T3 fibroblasts to study membrane dynamics. sigmaaldrich.com |

| CND19 | Piperazine | pH-dependent fluorescence response. | Senses changes in environmental pH, with a ~2.5-fold increase in fluorescence from pH 7 to 5. sigmaaldrich.com |

Functionalization of Biopolymers and Hydrogels with L-Lysine for Regenerative Medicine and Drug Delivery

In regenerative medicine, materials must be biocompatible, biodegradable, and capable of mimicking the natural extracellular matrix to support cell growth and tissue repair. thermofisher.comgoogle.com L-lysine is used to functionalize and crosslink biopolymers, creating advanced hydrogels with tunable properties for applications in tissue engineering and controlled drug delivery. thermofisher.commdpi.com

Bionic hydrogels have been developed by crosslinking hyaluronic acid (HA), a major component of the extracellular matrix, with L-lysine. thermofisher.com This process utilizes non-toxic coupling agents to create a stable, three-dimensional network. The resulting hydrogels exhibit properties that are highly favorable for biomedical applications:

Biocompatibility : L-lysine is an essential amino acid naturally present in the body, ensuring the biocompatibility of the resulting material. thermofisher.comresearchgate.net

Tunable Properties : The composition, HA concentration, and degree of crosslinking can be precisely controlled, allowing the mechanical and degradation properties of the hydrogel to be tailored for specific uses, such as wound healing or as a scaffold for cell regeneration. thermofisher.com

Mimicry of Biological Matrices : The rheological profile of these L-lysine-stabilized HA hydrogels can be designed to mimic that of natural biological matrices, providing a suitable substrate for cell proliferation. thermofisher.com

Furthermore, L-lysine has been used to create hydrogels with enhanced mechanical properties and self-adhesion. researchgate.net By synthesizing a lysine derivative with a methacryloyl group (LysMA), it can be copolymerized with other monomers to form hydrogels with significantly improved stress, strain, and toughness. researchgate.net The free amine and carboxyl groups on the lysine molecules contribute to adhesion and mechanical strength through the formation of hydrogen bonds. researchgate.net These lysine-based hydrogels have demonstrated potential as bioadhesives and as supportive scaffolds in tissue engineering. mdpi.comresearchgate.net

Table 2: Research Findings on L-Lysine Functionalized Hydrogels This table details the findings from studies on hydrogels functionalized with L-lysine for biomedical applications.

| Hydrogel System | Key L-lysine Role | Research Finding | Potential Application |

| Hyaluronic Acid (HA) + L-Lysine | Biocrosslinker | Creates a bionic hydrogel with a 3D network structure that mimics biological matrices and acts as a harmless substrate for cell proliferation. thermofisher.com | Regenerative medicine, wound healing. thermofisher.com |

| Polyacrylamide + DF-PEG + LysMA | Monomer (LysMA) | Significantly improves mechanical properties; the optimized hydrogel showed a 642% increase in stress and a 1790% increase in strain. researchgate.net | Flexible strain sensors, bioadhesives. researchgate.net |

| Mesoporous Silica (B1680970) Nanoparticles | Surface Functionalization | L-lysine functionalization provides pH-responsive properties for controlled release of drugs like curcumin. mdpi.com | pH-responsive drug delivery. mdpi.com |

State of the Art Analytical Methodologies for Deuterium Labeled Compounds

High-Resolution Mass Spectrometry Platforms for Isotopic Abundance Measurement

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the analysis of deuterium-labeled compounds. mdpi.com Unlike nominal mass instruments, HRMS platforms like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) provide the mass accuracy and resolving power necessary to distinguish between isotopologues—molecules that differ only in their isotopic composition. nih.govnih.gov This capability is essential for determining the isotopic purity of a standard like L-Lysine-4,4,5,5-d4 hydrochloride, which is a critical parameter for its use in quantitative studies. nih.govrsc.org

A significant challenge in the analysis of deuterated compounds is the potential for interference from the natural abundance of heavy isotopes, particularly Carbon-13 (¹³C). thermofisher.com The mass difference between two deuterium (B1214612) atoms and one ¹³C atom is very small, requiring ultra-high resolution to achieve baseline separation of their respective isotopic peaks. thermofisher.com Modern Orbitrap mass spectrometers can achieve resolutions exceeding 120,000, which allows for the clear separation of deuterium and ¹³C isotopes, ensuring accurate quantification of deuterium abundance. mdpi.comthermofisher.com Electrospray ionization (ESI) coupled with HRMS offers a rapid, highly sensitive, and low-consumption method for characterizing the isotopic purity of deuterated molecules and can be used to monitor for any potential hydrogen-deuterium exchange reactions. nih.govresearchgate.net

| Parameter | Instrument/Method | Typical Value/Finding | Source |

| Required Capability | Mass Spectrometry | High resolving power to separate D and ¹³C isotopes | thermofisher.com |

| Platform Example | Orbitrap Fusion Lumos | Resolution of 120,000 to 500,000 (FWHM at m/z 200) | thermofisher.com |

| Analysis Goal | Isotopic Purity | Calculation based on relative abundance of H/D isotopolog ions | nih.gov |

| Advantage | ESI-HRMS | Rapid, highly sensitive, low sample consumption | nih.gov |

Liquid chromatography coupled to mass spectrometry (LC-MS) is a premier technique for proteomic and metabolomic research where this compound is frequently employed. sigmaaldrich.compubcompare.ai In quantitative proteomics, the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) method relies on metabolically incorporating "heavy" amino acids like deuterated or ¹³C-labeled lysine (B10760008) into proteins. ucsd.edusigmaaldrich.com Cells are grown in media where the natural ("light") lysine is replaced by a heavy isotopologue, such as L-Lysine-4,4,5,5-d4. nih.govmdc-berlin.de After experimental treatment, protein extracts from "light" and "heavy" populations are combined, digested (e.g., with trypsin), and analyzed by LC-MS/MS. ucsd.eduthermofisher.com The mass spectrometer detects peptide pairs that are chemically identical but differ in mass due to the incorporated isotope. nih.gov The ratio of the signal intensities of these pairs provides a highly accurate measure of the relative protein abundance between the samples. nih.gov

In metabolomics, targeted LC-MS/MS methods use deuterated internal standards, like L-Lysine-d4, for the absolute quantification of their unlabeled counterparts. foodandnutritionjournal.orgresearchgate.net The standard is spiked into a biological sample, and because it co-elutes with the endogenous analyte and exhibits nearly identical ionization efficiency, it effectively corrects for variations in sample preparation and matrix effects. nih.gov This approach can often be performed without chemical derivatization, simplifying sample processing. foodandnutritionjournal.org A typical LC setup for underivatized amino acid analysis may involve a hydrophilic interaction chromatography (HILIC) or a C18 reversed-phase column. foodandnutritionjournal.orgsemanticscholar.org

| Application | Technique | Role of L-Lysine-d4 | Key Advantage | Source |

| Proteomics | SILAC LC-MS/MS | Metabolic label for relative protein quantification | In vivo labeling minimizes sample handling variations | ucsd.edusigmaaldrich.com |

| Metabolomics | Targeted LC-MS/MS | Internal standard for absolute quantification | Corrects for matrix effects and sample loss; no derivatization needed | foodandnutritionjournal.orgresearchgate.net |

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for targeted metabolite analysis. sigmaaldrich.com However, due to their polar, zwitterionic nature, amino acids like lysine are not sufficiently volatile for direct GC analysis. sigmaaldrich.comthermofisher.com Therefore, a crucial prerequisite is chemical derivatization to convert the polar amine and carboxylic acid groups into more volatile, nonpolar moieties. thermofisher.comresearchgate.net Common derivatization techniques include silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or esterification followed by acylation. sigmaaldrich.comnih.govnih.gov

In this context, this compound serves as an ideal internal standard. nih.gov It is added to the sample prior to derivatization and undergoes the same chemical reactions as the endogenous lysine. By comparing the peak area of the derivatized analyte to that of the co-eluting, mass-shifted deuterated standard, precise and accurate quantification can be achieved. researchgate.net This stable-isotope dilution GC-MS method corrects for any inconsistencies or inefficiencies in the derivatization reaction and chromatographic run. nih.gov Some advanced methods even utilize deuterated derivatization agents to generate internal standards in-situ, offering a cost-effective approach for large-scale quantitative metabolomics. researchgate.netpsu.eduacs.org

| Requirement | Method | Example Reagent | Purpose | Source |

| Volatility | Chemical Derivatization | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | To make amino acids suitable for GC analysis | sigmaaldrich.comthermofisher.com |

| Quantification | Stable Isotope Dilution | L-Lysine-d4 added to sample | To correct for variability in derivatization and analysis | nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Characterization

While mass spectrometry excels at providing mass and abundance information, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for determining the precise structural and isotopic integrity of labeled compounds. rsc.org For this compound, NMR is used to confirm that the deuterium atoms are located exclusively at the C-4 and C-5 positions and that the rest of the molecular structure is intact. rsc.orgrti.org

Chromatographic Separation Techniques (e.g., HPLC) for Labeled Compound Purification and Analysis

The reliability of any quantitative study using a labeled standard depends on the purity of that standard. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification of this compound after its synthesis and for the analytical verification of its chemical purity. rti.orgmoravek.com

In a preparative context, HPLC is used to isolate the desired labeled compound from unreacted starting materials, byproducts, or partially labeled species. nih.gov For analytical purposes, HPLC coupled with detectors like UV, evaporative light scattering (ELSD), or mass spectrometry is used to assess the final purity of the product. lgcstandards.com A high-purity standard, often exceeding 95-98%, is essential to prevent the introduction of interfering substances into an assay. lgcstandards.com The use of high-purity silica (B1680970) in modern HPLC columns ensures the generation of symmetrical peak shapes, which is critical for accurate purity assessment and quantification. hplc.eu Certificates of analysis for commercial standards routinely report purity as determined by HPLC, underscoring its critical role in the quality control workflow for isotopically labeled compounds. lgcstandards.comlgcstandards.com

Computational and Bioinformatic Frameworks for Processing and Interpreting L Lysine 4,4,5,5 D4 Hydrochloride Derived Data

Algorithmic Approaches for Isotope Ratio Calculation and Relative Quantification

The fundamental principle of quantitative proteomics using L-Lysine-4,4,5,5-d4 hydrochloride lies in the accurate determination of the relative abundance of "light" (unlabeled) and "heavy" (deuterium-labeled) peptides. This is achieved through various algorithmic approaches that calculate the isotope ratio from the mass spectrometry data.

Precursor ion-based quantification is a primary method where the mass difference between the light and heavy labeled samples is used for differentiation. acs.org The relative quantification is then achieved by comparing the extracted ion chromatograms (XICs) from the peptide precursor ions in the MS1 spectra. acs.org

Several algorithms are employed to calculate these isotopic ratios with high accuracy:

Theoretical Isotope Distribution: This method utilizes the peptide's mass, charge, and elemental composition, often obtained from database search results (e.g., SEQUEST), to compute a theoretical isotope distribution for both the light and heavy labeled species. nih.gov

Averagine Approach: This algorithm, as described by Johnson and Muddiman, uses an "averagine" model, which represents the average amino acid composition of a protein, to calculate theoretical isotope patterns. nih.gov

Peak Area Integration: Instead of relying on peak intensities, this approach uses the integrated areas of the isotopic peaks (M, M+2, M+4) to determine the ratios, which can provide more robust quantification. nih.gov

Mass Defect-Based Quantification: This advanced method leverages the subtle mass differences between isotopes, which are distinguishable with high-resolution mass spectrometers like the Orbitrap. acs.org For instance, the mass difference between two peptides labeled with different isotopes can be as small as a few millidaltons. acs.org

In experiments utilizing L-Lysine-4,4,5,5-d4, the mass shift of +4 Da between the labeled and unlabeled lysine-containing peptides is a key parameter for these algorithms. nih.gov The choice of algorithm can be influenced by the resolution of the mass spectrometer and the complexity of the sample. nih.gov For example, high-resolution instruments can resolve the isotopic envelopes of even triply charged peptide pairs, allowing for more accurate ratio calculations. nih.gov

Specialized Software for Protein and Metabolite Identification and Quantification in Labeled Experiments

A variety of specialized software packages are available to automate and streamline the analysis of data from experiments using this compound. These tools integrate functionalities for peptide and protein identification, isotope ratio calculation, and quantification.

Key Software Packages:

MaxQuant: A widely used, free quantitative proteomics software package designed for analyzing large mass spectrometry datasets, particularly from high-resolution instruments. researchgate.net It supports SILAC experiments, including those with double or triple labeling, and can handle complex experimental designs. researchgate.net MaxQuant performs protein identification using the Mascot search engine and provides detailed output tables with quantified proteins and associated information. researchgate.net

Perseus: A computational platform that works in conjunction with MaxQuant for the comprehensive analysis of proteomics data. nih.govnih.gov It facilitates downstream statistical analysis, visualization, and biological interpretation of the quantified data.

IsoQuant: A software tool specifically developed for SILAC-based mass spectrometry quantitation. nih.gov It provides a framework for calculating peptide and protein relative abundance ratios and includes a visualization platform for quality control of SILAC peptide and protein ratios. nih.gov

ZoomQuant: This software is designed to work with high-resolution "zoom scan" data from ion trap mass spectrometers. nih.gov It automates the analysis of large datasets and allows for the accurate calculation of isotopic ratios even when there is incomplete labeling. nih.gov

IsobariQ: This software is applied for the quantification of data from isobaric peptide termini labeling (IPTL), a technique that can be combined with metabolic labeling using L-Lysine-d4. researchgate.netmdpi.com

PEAKS Studio: A comprehensive software solution for proteomic data analysis that supports various quantification methods, including SILAC. mdpi.com It can be used for both protein identification and relative quantification from LFQ and SILAC experiments. mdpi.com

These software solutions typically require the user to specify the type of label used, such as L-Lysine-4,4,5,5-d4, and the expected mass shift. researchgate.net They then automatically process the raw mass spectrometry data to identify peptides, calculate heavy-to-light ratios, and provide a list of quantified proteins.

Statistical Methods for Validating Differential Abundance and Flux Data

Following quantification, rigorous statistical methods are crucial to validate the significance of observed changes in protein abundance or metabolic flux. These methods help to distinguish true biological changes from experimental noise and variability.

A common initial step is to assess the distribution of the data. Often, the log-transformed ratios of protein abundances are expected to follow a normal (Gaussian) distribution. nih.gov Statistical tests can then be applied to identify outliers that represent proteins with significant changes in expression.

Key Statistical Approaches:

p-value and Confidence Levels: A frequently used method involves fitting the data to a normal distribution and identifying data points that deviate from the mean at a specified confidence level (e.g., p < 0.05). nih.gov This indicates a statistically significant change.

False Discovery Rate (FDR): To account for the issue of multiple hypothesis testing in large-scale proteomics experiments, the False Discovery Rate (FDR) is often applied. nih.govuthsc.edu The FDR provides a more stringent criterion for identifying significantly altered proteins by controlling the expected proportion of false positives among the declared significant results. nih.gov

Automated Statistical Analysis Algorithms: Software algorithms like ASAPRatio (Automated Statistical Analysis of Protein Abundance Ratios) have been developed to automate the statistical analysis of stable isotope dilution data. acs.org Such algorithms can incorporate numerical and statistical methods like Savitzky-Golay smoothing filters and Dixon's test for outliers to evaluate protein abundance ratios and their associated errors. acs.org

Multivariate Statistical Analysis: For more complex datasets, especially in metabolomics and lipidomics, multivariate statistical tools such as Principal Component Analysis (PCA) and pattern recognition analyses are employed. google.comwaters.com These methods help to group samples and identify patterns of change across many measured variables. waters.com

Emerging Frontiers and Future Directions in Research Leveraging Deuterated Lysine

Synergistic Integration of Isotopic Labeling with Multi-Omics Datasets (Proteogenomics, Metabolomics)

The integration of stable isotope labeling with multi-omics approaches is revolutionizing our understanding of biological systems. L-Lysine-4,4,5,5-d4 hydrochloride is a key reagent in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique for quantitative proteomics. isotope.comthermofisher.comfishersci.co.uk In SILAC, cells are cultured in media where a standard essential amino acid is replaced by its "heavy" isotopically labeled counterpart. thermofisher.comresearchgate.net For instance, L-Lysine-4,4,5,5-d4 can be used to create peptides with a 4 Dalton (Da) mass shift compared to their light counterparts, allowing for the relative quantification of proteins between different cell populations. thermofisher.comthermofisher.com

This method's true power is realized when combined with other omics disciplines:

Proteogenomics: By combining proteomics data from SILAC experiments with genomic and transcriptomic data, researchers can gain a more comprehensive view of gene expression and its regulation. For example, a study on Hepatitis B virus (HBV)-host interactions used a triple-labeling SILAC approach, including L-lysine-d4, to differentiate protein expression in host cells, revealing novel coding potential in the human genome and identifying host restriction factors against the virus. nih.gov This integrated approach helps to validate gene annotations and discover novel protein-coding regions.

Metabolomics: Deuterated lysine (B10760008) also finds application as an internal standard in quantitative metabolomics research. isotope.comd-nb.info In untargeted metabolomics studies, which aim to measure a wide range of small molecules, compounds like L-lysine-d4 are used to calibrate measurements and ensure data accuracy. d-nb.infonih.gov This allows for the precise tracking of metabolic fluxes and the identification of metabolic pathways influenced by specific conditions or genetic modifications. nih.gov For instance, an untargeted LC-MS/MS method used L-lysine-d4 as part of an internal standard mixture to analyze the uptake and excretion of metabolites by mammalian cell lines over time. d-nb.info

The synergistic use of these techniques provides a multi-layered view of cellular processes, from the genome to the proteome and metabolome.

Table 1: Applications of this compound in Multi-Omics Integration

| Omics Field | Application of this compound | Research Findings |

| Proteomics (SILAC) | Metabolic labeling of proteins for relative and absolute quantification. isotope.comthermofisher.com | Enables the comparison of protein abundance across different experimental conditions, such as in studies of drug effects or disease states. researchgate.netnih.gov |

| Proteogenomics | Used in multi-plex SILAC experiments to differentiate protein expression from different sources (e.g., virus-infected vs. uninfected cells). nih.gov | Facilitates the identification of novel protein-coding genes and viral-host protein interactions. nih.gov |

| Metabolomics | Serves as a labeled internal standard for quantitative analysis of metabolites. isotope.comd-nb.info | Improves the accuracy of measuring changes in metabolite levels, aiding in the study of metabolic footprints and pathway analysis. d-nb.infonih.gov |

Innovations in Isotopic Labeling Strategies for Enhanced Spatial and Temporal Biological Resolution

Traditional isotopic labeling methods provide a snapshot of the proteome at a single point in time. However, recent innovations are enabling researchers to study protein dynamics with unprecedented spatial and temporal detail.

Temporal Resolution (Dynamic and Pulsed SILAC): Dynamic SILAC, or pulsed SILAC (pSILAC), allows for the analysis of protein turnover by monitoring the incorporation of heavy-labeled amino acids over time. researchgate.netnih.govnih.gov In a typical pSILAC experiment, cells are switched to a medium containing a heavy amino acid like L-Lysine-4,4,5,5-d4, and samples are analyzed at different time points to measure the rate of protein synthesis. thermofisher.comnih.gov Conversely, a pulse-chase experiment can track protein degradation by labeling proteins with a heavy amino acid and then switching back to a light medium. nih.gov These methods provide crucial insights into the dynamic nature of the proteome. nih.govresearchgate.net

Spatial Resolution (Spatial SILAC and APEX): Understanding the subcellular location of proteins is critical to understanding their function. Spatial SILAC is an innovative technique that applies isotopic labels to track proteins within specific locations in three-dimensional (3D) cell cultures, such as spheroids, which mimic aspects of in vivo tumors. nih.govacs.org By sequentially treating the layers of a spheroid with light, medium (e.g., L-Lysine-d4), and heavy isotopic media, researchers can create an "isotopic zip-code" that correlates proteins to their layer of origin. nih.govacs.org Another powerful technique is APEX (engineered ascorbate (B8700270) peroxidase) labeling , which allows for the proteomic analysis of specific regions within living cells. thermofisher.com While not directly using deuterated lysine for labeling, it is often combined with stable isotope labeling to distinguish specifically labeled proteins from non-specific binders during mass spectrometry analysis. thermofisher.com

Vibrational Imaging: Stimulated Raman Scattering (SRS) microscopy, when coupled with the metabolic labeling of deuterated amino acids, offers a way to visualize newly synthesized proteins in live cells and even whole organisms with high spatial and temporal resolution. acs.orgaip.org The carbon-deuterium (C-D) bonds introduced by the deuterated amino acids have a unique vibrational signature that can be detected by SRS, allowing for the imaging of protein synthesis, degradation, and trafficking in real-time. acs.org

Table 2: Comparison of Innovative Isotopic Labeling Strategies

| Strategy | Primary Application | Principle | Resolution |

| Pulsed SILAC (pSILAC) | Measuring protein synthesis and degradation rates. researchgate.netnih.gov | Time-course incorporation of heavy amino acids (like L-Lysine-d4) into the proteome. nih.gov | Temporal |

| Spatial SILAC | Mapping protein location within 3D cell cultures. acs.org | Applying different isotopic labels to distinct spatial populations of cells. nih.govacs.org | Spatial |

| APEX Labeling | Proteomic analysis of specific subcellular regions in living cells. thermofisher.com | An engineered enzyme tags proteins in close proximity, which are then identified by mass spectrometry, often using SILAC for quantification. thermofisher.com | Spatial |

| Stimulated Raman Scattering (SRS) Microscopy | Visualizing protein metabolism in live cells and organisms. acs.orgaip.org | Detects the unique vibrational signal of carbon-deuterium bonds from incorporated deuterated amino acids. acs.org | Spatial & Temporal |

Challenges and Prospects in Expanding the Repertoire of Deuterated Amino Acid Applications in Complex Biological Systems

While deuterated amino acids are invaluable research tools, their application, especially in complex systems, is not without challenges. However, ongoing research promises to overcome these hurdles and expand their use even further.

Challenges:

Isotope Effects and System Perturbation: The presence of deuterium (B1214612) can slightly alter the chemical and physical properties of molecules, leading to kinetic isotope effects that might influence metabolic rates and protein structure. nih.govpnas.org While often minor, these effects must be considered, especially in sensitive systems. For example, perdeuterated proteins have been shown to have slightly lower thermal stability than their non-deuterated counterparts. pnas.org

Cost and Availability: The synthesis of highly pure, selectively deuterated amino acids can be expensive, which can be a limiting factor for large-scale or long-term experiments. nmi3.eubohrium.com

Incomplete Labeling and Isotope Scrambling: Achieving 100% incorporation of the labeled amino acid can be difficult, and in some organisms, metabolic pathways can lead to the "scrambling" of isotopes, where the deuterium is transferred to other molecules, complicating data analysis. nmi3.eubohrium.com

Complexity of In Vivo Labeling: Applying isotopic labeling to whole organisms is significantly more complex than in cell culture. aip.orgnmi3.eu Issues include inefficient delivery of the labeled amino acid to all tissues and the inability to use the technique in many eukaryotic expression systems that cannot be grown in deuterated media. nmi3.eursc.org

Prospects:

Novel Deuteration Strategies: New enzymatic and chemical methods are being developed for the site-selective deuteration of amino acids. nih.govnih.govresearchgate.net These methods offer the potential to create a wider variety of deuterated amino acids with high precision and efficiency, which could be used as probes for enzyme mechanisms or to improve the properties of peptide-based drugs. nih.govresearchgate.netresearchgate.net

Improved Labeling Efficiency: Research into optimizing expression systems, such as using algae or cell-free systems, aims to produce deuterated proteins more cost-effectively and with higher yields. nmi3.eu Furthermore, techniques are being developed to circumvent issues like proton back-exchange in solid-state NMR studies of deuterated proteins. rsc.org

Expansion to Non-canonical Amino Acids: The principles of isotopic labeling are being extended to non-canonical amino acids (ncAAs). researchgate.net Incorporating deuterated ncAAs into proteins could open up new avenues for studying protein function and for developing novel therapeutics with enhanced stability and efficacy. researchgate.net

Advanced Analytical Platforms: The continuous improvement of mass spectrometry and NMR spectroscopy technologies, including higher resolution and sensitivity, will allow for more accurate and detailed analysis of samples labeled with deuterated amino acids. bohrium.comacs.org

The future of research using deuterated amino acids like this compound is bright. As the challenges are addressed and new technologies emerge, these powerful isotopic tools will continue to provide deeper insights into the intricate workings of complex biological systems.

Table 3: Challenges and Prospects of Deuterated Amino Acid Applications

| Area | Challenges | Prospects |

| Biochemical Effects | Potential for kinetic isotope effects to alter biological processes. nih.govpnas.org | Development of site-selectively deuterated compounds to minimize unwanted effects and for specific mechanistic studies. nih.govresearchgate.net |

| Synthesis & Cost | High cost of producing pure deuterated amino acids. nmi3.eubohrium.com | Optimization of production in systems like algae and cell-free expression to reduce costs and increase yield. nmi3.eu |

| Labeling in Complex Systems | Inefficient labeling and isotope scrambling in whole organisms. aip.orgnmi3.eu | New delivery methods and development of labeling strategies for a wider range of organisms and cell types. aip.orgnih.gov |

| Scope of Application | Limited availability of different types of deuterated amino acids. researchgate.net | Synthesis and application of deuterated non-canonical amino acids for novel research and therapeutic uses. researchgate.net |

Q & A

Q. What is the role of L-Lysine-4,4,5,5-d4 hydrochloride in isotopic labeling for metabolic studies?

this compound is a deuterated amino acid used as a stable isotope tracer to investigate metabolic pathways, such as protein synthesis rates or lysine metabolism in cell cultures or animal models. Its deuterium atoms (at positions 4,4,5,5) enable detection via mass spectrometry (MS) without significantly altering biochemical behavior. For example, in proteomics, it serves as an internal standard for quantifying lysine-containing peptides, improving accuracy by correcting for ion suppression or matrix effects .

Q. How is isotopic purity assessed for this compound, and why is this critical in experimental design?

Isotopic purity (e.g., 98 atom% D) is verified using nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS). Contamination with non-deuterated lysine can skew quantitative results, especially in kinetic studies. Researchers should validate purity before use and account for natural isotopic abundance in data analysis. Protocols often include baseline correction using control samples .

Q. What are the key storage conditions to maintain stability of this compound?

The compound should be stored at 0–6°C in airtight, light-protected containers to prevent degradation or isotopic exchange with ambient moisture. Long-term stability tests under these conditions show no significant loss of deuterium content over 12 months .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS parameters for detecting deuterated lysine in complex biological matrices?

Key steps include:

- Chromatography: Use hydrophilic interaction liquid chromatography (HILIC) to resolve deuterated and non-deuterated lysine.

- Ionization: Electrospray ionization (ESI) in positive mode with optimized cone voltage to minimize in-source fragmentation.

- Mass Detection: Set resolution >20,000 (e.g., Q-TOF) to distinguish isotopic peaks. For quantification, employ parallel reaction monitoring (PRM) targeting specific transitions (e.g., m/z 147.1 → 84.1 for d4-lysine) .

Q. What experimental controls are essential when using this compound in metabolic flux analysis (MFA)?

- Isotopic Steady-State Controls: Confirm that intracellular pools reach equilibrium by sampling at multiple time points.

- Background Correction: Measure natural abundance of [13]C and [15]N isotopes in unlabeled lysine.

- Scrambling Controls: Test for deuterium exchange in downstream metabolites (e.g., acetyl-CoA) using [13]C-glucose tracers to validate pathway specificity .

Q. How can data discrepancies arise in deuterium tracing studies, and how are they resolved?

Discrepancies may stem from:

- Isotopic Dilution: Unaccounted endogenous lysine pools diluting the tracer signal. Mitigate by pre-treating samples with unlabeled lysine-free media.

- Matrix Effects: Co-eluting compounds in MS suppressing ionization. Use isotope-coded affinity tags (ICAT) or spectral libraries for normalization.

- Kinetic Artifacts: Rapid metabolic turnover in specific tissues (e.g., liver vs. muscle). Employ compartmental modeling to adjust for tissue-specific kinetics .

Q. What strategies are used to synthesize deuterated lysine derivatives for specialized applications?

Deuterated lysine analogs (e.g., methyl esters) are synthesized via acid-catalyzed H/D exchange in D2O or reductive deuteration of ε-amino groups using NaBD3. Purity is confirmed by [2]H-NMR (δ 1.2–1.8 ppm for CD2 groups). Such derivatives are critical for studying post-translational modifications (e.g., lysine acetylation) in histone research .

Methodological Best Practices

- Sample Preparation: Lyophilize biological samples to minimize deuterium loss during extraction .

- Data Normalization: Use a "heavy:light" ratio (d4:d0 lysine) corrected for instrument drift via internal standards (e.g., L-Lysine-13C6,15N2) .

- Ethical Compliance: Adhere to biosafety protocols when handling deuterated compounds in in vivo studies, as isotopic effects on toxicity are poorly characterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.